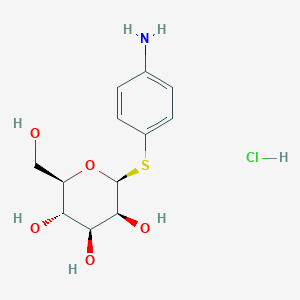

4-Aminophenyl b-D-thiomannopyranoside HCl

Overview

Description

4-Aminophenyl b-D-thiomannopyranoside HCl is a versatile biomedical agent with extraordinary potential in research of bacterial and viral pathogens . It belongs to the category of Carbohydrates, Nucleosides & Nucleotides . The compound’s antimicrobial attributes stimulate enthusiasm within the scientific realm .

Molecular Structure Analysis

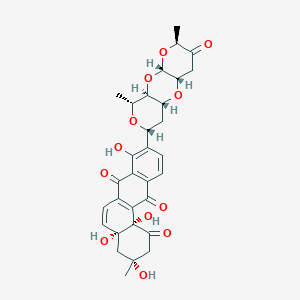

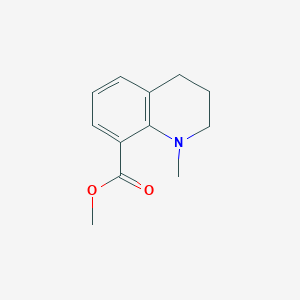

The molecular formula of this compound is C12H17NO5S.HCl . Its IUPAC name is (2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride . The InChI Key is HKAFWLFFBCRHQI-ZYVSMTKISA-N .Physical And Chemical Properties Analysis

The molecular weight of this compound is 323.79 . The compound is an off-white crystalline solid . It is soluble in water and has a melting point of 200-220°C (dec.) .Scientific Research Applications

4-Aminophenyl b-D-thiomannopyranoside HCl is commonly used in scientific research applications due to its ability to act as a substrate for the enzyme mannosidase. This enzyme is involved in the synthesis of glycoproteins, which are important for many biological processes. This compound can also be used as a fluorescent probe to study the kinetics of enzyme-catalyzed reactions.

Mechanism of Action

Target of Action

The primary targets of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride are currently under investigation. The compound has shown potential in research of bacterial and viral pathogens , suggesting that it may interact with proteins or enzymes that are crucial for the survival and replication of these microorganisms.

Mode of Action

The exact mode of action of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Given its antimicrobial attributes , it is likely that the compound interferes with essential biological processes in bacteria and viruses, thereby inhibiting their growth or killing them outright.

Biochemical Pathways

The biochemical pathways affected by 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Considering its potential role in combating bacterial and viral pathogens , it may disrupt key metabolic or replication pathways in these organisms, leading to their death or growth inhibition.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride It is known that the compound is soluble in water , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Its antimicrobial properties suggest that it may cause cellular damage or metabolic disruption in bacterial and viral pathogens , leading to their death or growth inhibition.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminophenyl b-D-thiomannopyranoside Hydrochloride Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Aminophenyl b-D-thiomannopyranoside HCl in lab experiments include its ability to act as a substrate for the enzyme mannosidase and its ability to be used as a fluorescent probe for the study of enzyme-catalyzed reactions. The limitations of using this compound in lab experiments include its potential toxicity and the need to use it in a controlled environment.

Future Directions

For the use of 4-Aminophenyl b-D-thiomannopyranoside HCl in scientific research include further study of its biochemical and physiological effects, as well as the development of more efficient synthesis methods. Additionally, further research could be conducted to explore the potential of this compound for drug delivery and targeted drug therapy. Finally, further research could be conducted to explore the potential of this compound for the study of enzyme-catalyzed reactions in vivo.

properties

IUPAC Name |

(2S,3S,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S.ClH/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12;/h1-4,8-12,14-17H,5,13H2;1H/t8-,9-,10+,11+,12+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAFWLFFBCRHQI-ZYVSMTKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

210049-19-7 | |

| Record name | β-D-Mannopyranoside, 4-aminophenyl 1-thio-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=210049-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl (1R,5S)-4-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B1473744.png)

![4-[3-(2-Methoxyethoxy)azetidin-1-yl]aniline](/img/structure/B1473752.png)